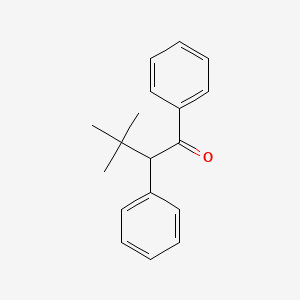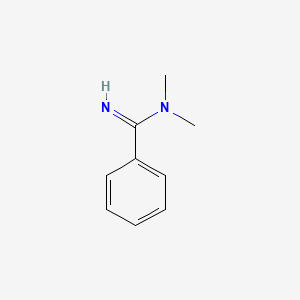
N,N-dimethylbenzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylbenzamidine is an organic compound with the molecular formula C9H12N2. It is a derivative of benzamidine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzamidine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C6H5C(NH2)NH2} + 2 \text{CH3OSO2} \rightarrow \text{C6H5C(N(CH3)NH2} + 2 \text{NaOSO2} ]
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the methylation of benzamidine under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylbenzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form N,N-dimethylbenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N,N-Dimethylbenzylamine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.
Biology: It is used in the study of enzyme inhibition, particularly as an inhibitor of serine proteases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethylbenzamidine involves its interaction with molecular targets such as enzymes and receptors. As a ligand, it can coordinate with metal ions in enzymes, altering their activity. In biological systems, it can inhibit the activity of serine proteases by binding to the active site, preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Benzamidine: The parent compound, which lacks the dimethyl groups.
N,N-Dimethylbenzylamine: A reduced form of N,N-dimethylbenzamidine.
N,N-Dimethylbenzamide: A related compound with a carbonyl group instead of an amidine group.
Uniqueness: this compound is unique due to its strong electron-donating properties, which make it an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
20548-18-9 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChI-Schlüssel |
LNIGFYSAOIMZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




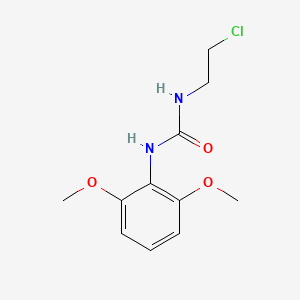
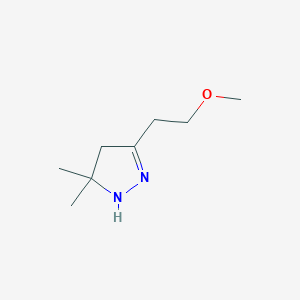
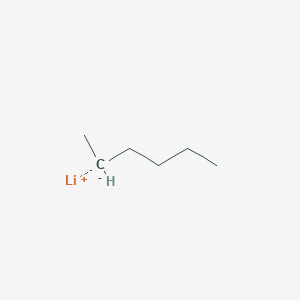

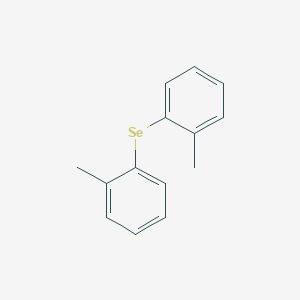
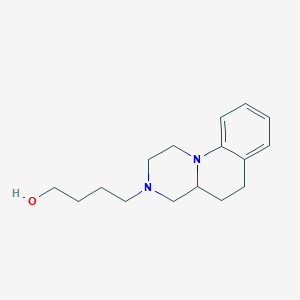

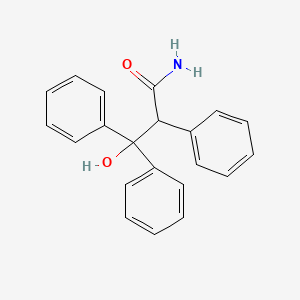
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

